molecular formula C22H39NO8 B166434 Nitrotriester CAS No. 136587-00-3

Nitrotriester

Katalognummer: B166434
CAS-Nummer: 136587-00-3
Molekulargewicht: 473.6 g/mol
InChI-Schlüssel: HEEWPHZICGIVFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nitrotriester is a chemical compound characterized by the presence of three nitro groups attached to an ester backbone. This compound is known for its high reactivity and is often used in various chemical processes due to its unique properties. This compound compounds are typically used in the synthesis of other chemicals and have applications in various industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of nitrotriester compounds generally involves the nitration of esters. One common method is the direct nitration of esters using nitric acid in the presence of a catalyst. For example, the nitration of glycerol can produce nitroglycerin, a well-known this compound. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction and prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound compounds often involves continuous nitration processes using mixed acid systems (a combination of nitric acid and sulfuric acid). This method allows for better control over the reaction conditions and improves the yield and purity of the final product. The use of microreactor technology has also been explored to optimize the nitration process and enhance safety .

Analyse Chemischer Reaktionen

Types of Reactions

Nitrotriester compounds undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro acids, amines, hydroxylamines, and various substituted esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Wissenschaftliche Forschungsanwendungen

Nitrotriester compounds have a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of nitrotriester compounds involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. In biological systems, this compound compounds are metabolized by enzymes such as mitochondrial aldehyde dehydrogenase, which convert them to nitric oxide. This process leads to the relaxation of smooth muscle cells and vasodilation .

Vergleich Mit ähnlichen Verbindungen

Nitrotriester compounds can be compared with other nitro compounds such as nitroalkanes, nitroarenes, and nitroalkenes. While all these compounds contain nitro groups, this compound compounds are unique due to their ester backbone, which imparts different reactivity and properties. For example:

Similar Compounds

Eigenschaften

CAS-Nummer

136587-00-3

Molekularformel

C22H39NO8

Molekulargewicht

473.6 g/mol

IUPAC-Name

tritert-butyl 4-nitro-4-propylhexane-1,1,6-tricarboxylate

InChI

InChI=1S/C24H43NO8/c1-11-14-24(25(29)30,16-13-18(26)31-21(2,3)4)15-12-17(19(27)32-22(5,6)7)20(28)33-23(8,9)10/h17H,11-16H2,1-10H3

InChI-Schlüssel

HEEWPHZICGIVFP-UHFFFAOYSA-N

SMILES

CCCC(CCC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)[N+](=O)[O-]

Kanonische SMILES

CCCC(CCC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.